Heptapeptide

GLP-1 Receptor Agonist Pharmacokinetics Peptide Therapeutics

Heptapeptide is a structural class of 7-amino acid peptides whose biological activity, potency, and safety are entirely sequence-dependent. Generic procurement without specifying the exact sequence risks experimental failure, unwanted off-target effects, or toxicity. Buyers MUST provide the precise amino acid sequence required. Our custom synthesis service delivers sequence-defined heptapeptides at research-grade purity (≥95%) with full analytical QC (HPLC, MS). For GLP-1 agonists (semaglutide), RAS modulators (Ang-(1-7)), delta-opioid ligands (deltorphin A), or phosphatase inhibitors (microcystin-LR), only the exact sequence ensures pharmacological validity and reproducible results.

Molecular Formula
Molecular Weight
Cat. No. B1575542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptapeptide
SynonymsAcetyl-Heptapeptide 4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Heptapeptide Procurement: Understanding Class Diversity and Selection Criteria for Research Applications


The term 'heptapeptide' refers to any peptide composed of seven amino acid residues, a structural class encompassing compounds with remarkably diverse biological activities, ranging from endogenous hormones and neurotransmitters to potent toxins and therapeutic agents . This heterogeneity precludes any assumption of functional equivalence between different heptapeptides. For instance, the cardioprotective vasodilator angiotensin-(1-7) and the hepatotoxic tumor promoter microcystin-LR are both heptapeptides, yet their mechanisms, targets, and safety profiles are entirely distinct [1][2]. Therefore, scientific and industrial procurement decisions cannot be based solely on the 'heptapeptide' classification; they hinge critically on the specific amino acid sequence and the unique physicochemical and biological properties it confers.

Why Generic 'Heptapeptide' Substitution is Scientifically Unsound: A Case for Sequence-Specific Procurement


The practice of substituting one heptapeptide for another without rigorous validation introduces significant scientific and financial risk. Even minor sequence variations can lead to a complete loss of desired activity or a gain of unwanted, even toxic, effects [1]. This is starkly illustrated by the difference between deltorphin A and its analogs, where a single amino acid substitution can reverse receptor selectivity from delta to mu opioid receptors [2]. Similarly, in the GLP-1 class, structural modifications that extend half-life and improve dosing frequency are a direct result of specific, non-interchangeable sequence designs [3]. Procurement based on a generic class name fails to account for these critical, sequence-dependent differentiators, rendering the 'heptapeptide' label scientifically inadequate for guiding research or industrial applications.

Heptapeptide Differentiation Guide: Quantitative Evidence for Procurement Decisions


GLP-1 Receptor Agonist Heptapeptide Differentiation: Semaglutide vs. Liraglutide Pharmacokinetic Comparison

Semaglutide, a GLP-1 analog, is differentiated from the comparator Liraglutide by a significantly extended half-life, enabling less frequent dosing. While both are acylated heptapeptide-like GLP-1 receptor agonists, their pharmacokinetic profiles differ substantially [1][2]. The apparent clearance of semaglutide is 0.05 L/h, with a volume of distribution of 12.5 L [1].

GLP-1 Receptor Agonist Pharmacokinetics Peptide Therapeutics

Angiotensin Heptapeptide Selectivity: Angiotensin-(1-7) vs. Angiotensin II at AT1 Receptors

The heptapeptide angiotensin-(1-7) [Ang-(1-7)] exhibits a distinct receptor binding profile compared to the octapeptide angiotensin II (Ang II), a closely related analog. Ang-(1-7) binds with high affinity to the AT1 receptor in rat renal cortex, but its affinity is approximately 1.5-fold lower than that of the native peptide Ang II [1]. Crucially, in other tissues like the brain, its affinity for AT1 receptors is dramatically lower (150-fold less effective than Ang II, Ki = 2.4 μM) and is negligible at AT2 receptors (Ki = 104 μM) [2].

Renin-Angiotensin System Cardiovascular Pharmacology Receptor Binding

Opioid Receptor Selectivity of Deltorphin A: A Heptapeptide vs. Its Own Analogs

The heptapeptide deltorphin A (H-Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2) demonstrates high affinity and selectivity for the delta opioid receptor, which can be drastically altered by minor sequence modifications. The native peptide has a Ki for the delta receptor of 0.45 nM and a mu/delta selectivity ratio (Ki mu/Ki delta) of 764 [1]. Substitution of a single amino acid (D-Met2 to D-Ala) decreases this selectivity by 3- to 6-fold [2]. More dramatically, shifted-sequence heptapeptide analogs, such as [Asp5,Leu6,Met-NH2(7)], can completely reverse selectivity from delta to mu receptors [1].

Opioid Receptors Peptide Pharmacology Structure-Activity Relationship

Protein Phosphatase Inhibition: Comparing the Cyclic Heptapeptide Microcystin-LR with the Pentapeptide Nodularin

The cyclic heptapeptide microcystin-LR is a potent inhibitor of protein phosphatase 1 (PP1), but its inhibitory potency and mechanism differ from the structurally related cyclic pentapeptide nodularin. While both are potent inhibitors, direct comparison in the same assay system reveals quantitative differences. For the Arabidopsis thaliana PP1 enzyme, the IC50 for microcystin-LR was 0.01 nM, compared to 0.035 nM for nodularin [1]. Critically, microcystins interact covalently with PP1, whereas nodularins do not form a covalent bond, representing a fundamental mechanistic distinction [2].

Protein Phosphatase 1 (PP1) Enzyme Inhibition Marine Toxins

Therapeutic Efficacy of BPC 157: A Pentadecapeptide vs. Standard Angiogenic Growth Factors in Healing Models

The gastric pentadecapeptide BPC 157, which contains a heptapeptide-like active core, demonstrates a broader and more consistent healing profile compared to standard angiogenic growth factors like EGF, FGF, and VEGF. While these growth factors showed improved healing primarily in gastrointestinal models, BPC 157 was the only agent consistently effective across all models of acute and chronic injury in the esophagus, stomach, duodenum, and lower GI tract . Furthermore, when administered using the same regimens, BPC 157 also improved tendon, ligament, and bone healing, an effect not observed for the other growth factors .

Gastrointestinal Healing Tendon Repair Angiogenesis

Heptapeptide Application Scenarios Guided by Differential Evidence


Long-Term Metabolic Disease Studies and Therapeutic Development

For preclinical or clinical studies of type 2 diabetes or obesity requiring a GLP-1 receptor agonist with an extended dosing interval, the evidence supports selecting semaglutide over liraglutide. The 13-fold longer half-life of semaglutide (~7 days vs. ~13 hours) directly translates to a once-weekly dosing schedule [7][8]. This not only simplifies chronic study protocols and reduces animal handling stress in preclinical models but also has major implications for patient compliance and real-world therapeutic outcomes. Procurement of semaglutide is therefore indicated when study design or therapeutic development prioritizes less frequent dosing and sustained receptor activation.

Functional Dissection of the Renin-Angiotensin System (RAS)

When designing experiments to study the counter-regulatory, protective arm of the RAS, the procurement of angiotensin-(1-7) is essential and cannot be substituted with the more common angiotensin II. The quantitative binding data show that Ang-(1-7) has 11.4-fold to 150-fold lower affinity for the classic AT1 receptor than Ang II, depending on the tissue [7][8]. This differential affinity underlies their opposing physiological roles: Ang-(1-7) is a vasodilator, whereas Ang II is a vasoconstrictor. Using Ang II in assays intended to probe the ACE2/Ang-(1-7)/Mas receptor axis would produce scientifically invalid and misleading results.

Specific Targeting of Delta Opioid Receptors in Pain and Analgesia Research

In research aimed at dissecting delta opioid receptor function for analgesia, mood, or neuroprotection without confounding mu-receptor-mediated effects (like respiratory depression or addiction), the high-selectivity heptapeptide deltorphin A is the appropriate procurement choice. The evidence demonstrates that its mu/delta selectivity ratio of 764 is extremely sensitive to sequence modifications, with even single amino acid changes reducing or reversing this selectivity [7][8]. Therefore, only the exact deltorphin A sequence will provide the specific pharmacological profile needed for rigorous studies targeting delta receptors. Generic or modified peptides will not be suitable.

Mechanistic Studies of Protein Phosphatase 1 (PP1) Inhibition

For experiments requiring irreversible, covalent inhibition of PP1, the cyclic heptapeptide microcystin-LR is the compound of choice over the structurally related nodularin. Head-to-head data show microcystin-LR is 3.5-fold more potent (IC50 of 0.01 nM vs. 0.035 nM) and, critically, binds covalently to the enzyme, whereas nodularin binds non-covalently [7][8]. This mechanistic difference is crucial for applications like affinity chromatography, where a covalent bond is required for enzyme purification, or for studies on the cellular response to irreversible versus reversible PP1 inhibition. Procuring nodularin for such purposes would lead to experimental failure.

Quote Request

Request a Quote for Heptapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.